![molecular formula C21H18ClN3O4S2 B2403408 7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-76-0](/img/structure/B2403408.png)

7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

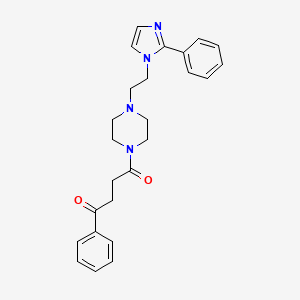

The compound “7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It contains a quinazoline moiety, which is a type of heterocyclic compound . The molecule also contains a 3,4-dimethoxyphenethylamine moiety , which is a derivative of phenethylamine with methoxy substituents at the 3- and 4-positions .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which is a thiazole ring . The molecule also contains a carboxamide group and a 3,4-dimethoxyphenethylamine moiety .Applications De Recherche Scientifique

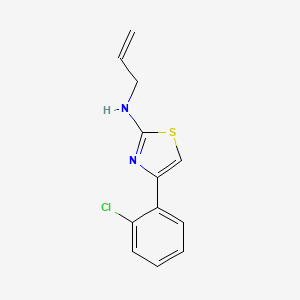

Antibacterial Activity

Quinazolines and quinazolinones have demonstrated significant antibacterial properties. Researchers have investigated various quinazolinone derivatives for their antimicrobial effects. These compounds exhibit promising activity against bacterial strains, making them potential candidates for novel antibiotics . Further studies could explore the specific mechanisms of action and optimize their antibacterial efficacy.

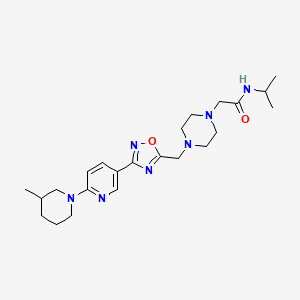

Anticancer Potential

Quinazoline derivatives have been studied extensively in the context of cancer treatment. Some quinazoline-based compounds, such as erlotinib and gefitinib, are approved drugs used for lung and pancreatic cancer therapy . Investigating the anticancer properties of our compound could provide insights into its potential as a targeted therapy or adjuvant treatment.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of quinazoline derivatives is essential for optimizing their pharmacological properties. Researchers have explored the relationships between chemical structure and biological activity. Investigating the SAR of our compound could guide future modifications for enhanced efficacy and reduced side effects.

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity. Given the wide range of biological activities reported for quinazoline derivatives , this compound could potentially be a candidate for drug development.

Mécanisme D'action

Target of Action

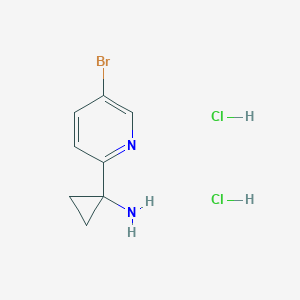

The primary targets of this compound are likely related to the cholinergic system and amyloid-beta (Aβ) aggregation . The compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (ACh), which facilitates neurotransmission . It may also inhibit the aggregation of Aβ, a protein that forms neurotoxic aggregates in Alzheimer’s disease (AD) .

Mode of Action

It may also bind to Aβ, preventing the protein from aggregating and forming neurotoxic plaques .

Biochemical Pathways

The inhibition of AChE and BuChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission . This can alleviate symptoms of diseases like AD, where cholinergic deficits are observed . The inhibition of Aβ aggregation can prevent the formation of neurotoxic plaques, a hallmark of AD .

Pharmacokinetics

Similar quinazoline derivatives are known to cross biological membranes in vivo , suggesting that this compound may also have good bioavailability

Result of Action

The result of the compound’s action would be an enhancement of cholinergic neurotransmission due to increased ACh levels and a reduction in neurotoxic Aβ plaques . This could potentially alleviate symptoms of AD and other neurodegenerative disorders .

Propriétés

IUPAC Name |

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-10-12(22)4-5-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIQPNFXJLOSCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2403328.png)

![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)

![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)

![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)

![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)